N-methyl,ethyl-Morpholinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl,ethyl-Morpholinium tetrafluoroborate is a morpholinium-based ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. This compound is used in a wide range of applications, including metal plating, electropolishing, phase transfer media, and as a solvent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl,ethyl-Morpholinium tetrafluoroborate can be synthesized through a quaternization reaction. The process involves the reaction of N-methylmorpholine with ethyl bromide, followed by the addition of tetrafluoroboric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized to maximize yield and minimize waste. The final product is purified through various techniques, such as crystallization and distillation, to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl,ethyl-Morpholinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can be reduced using reducing agents, resulting in the formation of reduced morpholinium derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted morpholinium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually performed under inert atmosphere conditions.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted morpholinium derivatives. These products have unique properties and can be used in different applications .
Wissenschaftliche Forschungsanwendungen
N-methyl,ethyl-Morpholinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in enzymatic catalysis and as a medium for biological reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of N-methyl,ethyl-Morpholinium tetrafluoroborate involves its interaction with various molecular targets and pathways. The compound can act as a solvent, catalyst, or stabilizer, depending on the specific application. Its unique properties, such as high thermal stability and low volatility, make it suitable for various reactions and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl,propyl-Morpholinium tetrafluoroborate
- N-methyl,ethyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,ethyl-Morpholinium hexafluorophosphate
Uniqueness
N-methyl,ethyl-Morpholinium tetrafluoroborate is unique due to its specific combination of thermal stability, low volatility, and excellent solubility. These properties make it highly versatile and suitable for a wide range of applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C7H16BF4NO |
---|---|
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
4-ethyl-4-methylmorpholin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H16NO.BF4/c1-3-8(2)4-6-9-7-5-8;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
ZASONNSYIVFISJ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC[N+]1(CCOCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.